6,10-Dihydroxy Buspirone-d8 is a deuterated analog of Buspirone, a medication primarily used for the treatment of anxiety disorders. The compound is characterized by the substitution of hydrogen atoms with deuterium, which enhances its stability and provides unique properties for scientific research. It is classified as a pharmaceutical compound and is often utilized in studies related to pharmacokinetics and metabolic pathways.
6,10-Dihydroxy Buspirone-d8 can be sourced from various chemical suppliers and is often produced in laboratories specializing in synthetic organic chemistry. It is listed under several chemical registries, including the Chemical Abstracts Service with the number 1346599-17-4 and 658701-59-8, indicating its relevance in both research and pharmaceutical applications .
The compound falls under the category of pharmaceutical impurities and reference standards. It is specifically important in the context of drug development, particularly for Abbreviated New Drug Applications (ANDAs) and Drug Master Files (DMFs) submitted to regulatory bodies such as the U.S. Food and Drug Administration. Its classification as an impurity highlights its role in quality control processes during the manufacturing of Buspirone .
The synthesis of 6,10-Dihydroxy Buspirone-d8 involves several techniques aimed at incorporating deuterium into the Buspirone structure. Common methods include:
The typical reaction conditions for synthesizing 6,10-Dihydroxy Buspirone-d8 are as follows:
The molecular formula for 6,10-Dihydroxy Buspirone-d8 is , with a molecular weight of approximately 417.5 g/mol. The structure features multiple functional groups, including hydroxyl groups that contribute to its reactivity and biological activity.
The compound's structural integrity can be analyzed using techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS), which provide insights into its molecular configuration and purity .
6,10-Dihydroxy Buspirone-d8 can undergo various chemical reactions:
Common reagents and conditions for these reactions include:
6,10-Dihydroxy Buspirone-d8 functions similarly to its non-deuterated counterpart by acting as a partial agonist at the serotonin 5-HT1A receptor. This interaction enhances serotonergic activity in the brain, which is associated with anxiolytic effects. Additionally, it interacts with dopamine receptors, contributing to its therapeutic profile. The incorporation of deuterium allows for precise tracking in metabolic studies, enhancing our understanding of its pharmacokinetics .
The physical properties of 6,10-Dihydroxy Buspirone-d8 include:
Relevant chemical properties include:
Data regarding these properties can be obtained through analytical methods such as NMR spectroscopy and high-performance liquid chromatography (HPLC) .
6,10-Dihydroxy Buspirone-d8 has several scientific applications:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7